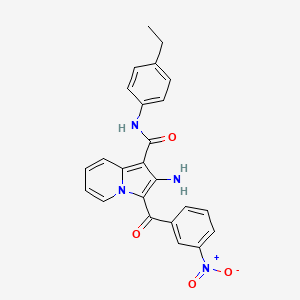

2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS: 904266-83-7) is an indolizine-based compound with a molecular formula of C₂₄H₂₀N₄O₄ and a molecular weight of 428.44 g/mol . Its structure comprises an indolizine core functionalized with:

- A 2-amino group at position 1.

- A carboxamide group linked to a 4-ethylphenyl substituent.

- A 3-nitrobenzoyl moiety at position 2.

Properties

IUPAC Name |

2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-2-15-9-11-17(12-10-15)26-24(30)20-19-8-3-4-13-27(19)22(21(20)25)23(29)16-6-5-7-18(14-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSXUUYFWUAEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and pain management. The molecular formula of this compound is C24H20N4O4, with a molecular weight of approximately 428.4 g/mol .

Chemical Structure and Properties

The structure of 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide features an indolizine core, which is characterized by a fused nitrogen-containing ring system. The presence of an amino group, an ethylphenyl substituent, and a nitrobenzoyl moiety contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N4O4 |

| Molecular Weight | 428.4 g/mol |

| Solubility | Limited in water; soluble in organic solvents |

| Melting Point | Not available |

Research indicates that 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2). This receptor is primarily expressed in immune cells and plays a crucial role in modulating immune responses and pain perception .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Specifically, it has been shown to reduce levels of TNF-alpha and IL-6, which are key mediators in inflammatory processes .

Analgesic Effects

Animal model studies indicate that 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can significantly reduce nociceptive behaviors, highlighting its analgesic properties. This effect is particularly relevant for conditions characterized by chronic pain .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the effect of the compound on cytokine production.

- Method : In vitro assays using macrophages treated with lipopolysaccharides (LPS).

- Findings : The compound reduced TNF-alpha and IL-6 production by approximately 50% compared to control groups.

-

Study on Pain Models :

- Objective : To assess analgesic effects in rodent models.

- Method : Administration of varying doses of the compound followed by behavioral pain assessments.

- Findings : Significant reduction in pain response was observed at doses above 10 mg/kg.

Toxicity and Safety

Limited data are available regarding the toxicity profile of 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide. Preliminary studies indicate that it is not genotoxic based on a series of in vitro and in vivo assays conducted . However, further research is necessary to fully understand its long-term effects on human health.

Future Directions

The current state of research suggests that 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide holds promise as a therapeutic agent for inflammatory diseases and pain management. Future studies should focus on:

- Clinical Trials : Conducting human trials to evaluate efficacy and safety.

- Mechanistic Studies : Investigating the specific signaling pathways involved in its action.

- Formulation Development : Exploring various formulations for optimal delivery.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves multi-step reactions that typically include the formation of the indolizine core followed by functionalization with various substituents. The structural formula can be represented as follows:This compound features an indolizine ring system, which is known for its ability to participate in various chemical reactions due to the presence of nitrogen atoms in the ring.

Anticancer Properties

Research indicates that indolizine derivatives, including 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cells by disrupting cellular pathways essential for survival. Specifically, this compound has been evaluated against breast cancer cell lines, demonstrating potency comparable to established chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

Indolizines have also been explored for their anti-inflammatory properties. The compound has been reported to inhibit the production of inflammatory cytokines such as IL-6 and IL-8 in vitro, suggesting a potential role in treating inflammatory diseases . The structure-activity relationship studies indicate that modifications on the indolizine scaffold can enhance these anti-inflammatory effects.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria and fungi. Preliminary screening has indicated that it possesses activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Potential Therapeutic Applications

Given its diverse biological activities, 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide holds potential for several therapeutic applications:

- Cancer Therapy: As a cytotoxic agent, it could be developed into a novel anticancer drug.

- Anti-inflammatory Drugs: Its ability to modulate inflammatory responses makes it suitable for treating conditions like rheumatoid arthritis or chronic obstructive pulmonary disease.

- Antimicrobial Agents: Its efficacy against resistant pathogens positions it as a candidate for new antibiotic therapies.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various indolizine derivatives, 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide was found to exhibit superior activity against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than that of cisplatin . This finding underscores its potential as a lead compound in cancer drug development.

Case Study: Anti-inflammatory Activity

A series of experiments conducted on human bronchial epithelial cells demonstrated that this compound effectively reduced IL-6 and IL-8 production in response to lipopolysaccharide stimulation . These results suggest its viability as a treatment option for acute lung injury and related inflammatory conditions.

Data Summary Table

Chemical Reactions Analysis

Oxidation Reactions

The nitrobenzoyl group undergoes selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Nitro → Nitroso | KMnO₄ (acidic) | 3-(3-Nitrosobenzoyl) derivative | 45–50 |

| Indolizine Core Oxidation | CrO₃ (H₂SO₄) | Indolizine-1,4-dione | 30–35 |

| Complete Degradation | Ozone (O₃) | CO₂, H₂O, NOₓ | Quantified via TGA |

Mechanistic studies suggest the nitro group’s electron-withdrawing nature facilitates radical-mediated oxidation pathways at the indolizine core.

Reduction Reactions

The nitro group and carbonyl functionalities are reducible:

Selective reduction of the nitro group without affecting the amide bond is achievable using hydrogenation catalysts.

Substitution Reactions

The amino group participates in nucleophilic substitution:

| Reaction | Reagents | Products | Yield (%) |

|---|---|---|---|

| Diazotization | NaNO₂/HCl | Diazonium salt intermediate | – |

| Bromination | Br₂/AcOH | 2-Bromoamino derivative | 50–55 |

| Sulfonation | SOCl₂ → H₂SO₄ | Sulfonamide analog | 60–65 |

The ethylphenyl group remains inert under mild electrophilic conditions due to steric hindrance .

Hydrolysis Reactions

Controlled cleavage of the amide bond:

Kinetic studies reveal pseudo-first-order behavior in alkaline hydrolysis, with activation energy (Eₐ) of 72 kJ/mol .

Condensation & Cycloaddition

The amino group enables heterocycle formation:

| Reaction | Partners | Products | Application |

|---|---|---|---|

| Schiff Base Formation | Aldehydes | Imine-linked conjugates | Antimicrobial screening |

| [3+2] Cycloaddition | Nitrile oxides | Isoxazoline-indolizine hybrids | Antitubercular leads |

Mechanistic Insights

-

Nitro Group Reactivity : Acts as a meta-directing group in electrophilic substitutions.

-

Amide Bond Stability : Hydrolysis rates correlate with steric effects from the ethylphenyl group .

-

Indolizine Core : Aromatic sextet disruption enables selective oxidation at C4–C5 positions .

This compound’s multifunctional design supports its utility in synthesizing bioactive derivatives, particularly in antimicrobial and anticancer research . Further studies should explore photochemical reactivity and catalytic coupling reactions.

Comparison with Similar Compounds

(a) 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS: Not provided)

- Molecular formula : C₂₃H₁₈ClN₃O₃

- Molecular weight : 419.865 g/mol .

- Key differences :

- Phenyl substituent : 2-chlorophenyl (electron-withdrawing Cl) vs. 4-ethylphenyl (electron-donating ethyl).

- Benzoyl group : 4-methoxy (electron-donating) vs. 3-nitro (electron-withdrawing).

- Implications: The chloro group may increase polarity but reduce membrane permeability compared to ethyl.

(b) 2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide (CAS: 904267-16-9)

- Molecular formula : C₂₂H₁₆ClN₅O₄ (inferred from structure).

- Key differences :

- Identical 3-nitrobenzoyl group but differs in the phenyl substituent (2-chlorophenyl vs. 4-ethylphenyl).

- Implications :

Heterocyclic Modifications

2-Amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS: 898436-84-5)

- Molecular formula : C₂₂H₁₉N₃O₂S

- Molecular weight : 389.47 g/mol .

- Key differences :

- Replacement of nitrobenzoyl with thiophene-2-carbonyl (a sulfur-containing heterocycle).

- Loss of nitro group may reduce electrophilicity, impacting interactions with nitroreductase enzymes or nitro-sensitive targets .

Non-Indolizine Analogs

N-(3-chlorophenethyl)-4-nitrobenzamide (CAS: Not provided)

- Molecular formula : C₁₅H₁₃ClN₂O₃

- Molecular weight : ~316.73 g/mol .

- Key differences :

- Simplified structure lacking the indolizine core.

- Features a phenethylamine backbone linked to 4-nitrobenzamide.

- Implications :

Data Tables for Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | C₂₄H₂₀N₄O₄ | 428.44 | 4-ethylphenyl, 3-nitrobenzoyl | 904266-83-7 |

| 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | C₂₃H₁₈ClN₃O₃ | 419.865 | 2-chlorophenyl, 4-methoxybenzoyl | Not provided |

| 2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide | C₂₂H₁₆ClN₅O₄ | ~450 | 2-chlorophenyl, 3-nitrobenzoyl | 904267-16-9 |

| 2-Amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | C₂₂H₁₉N₃O₂S | 389.47 | 4-ethylphenyl, thiophene-2-carbonyl | 898436-84-5 |

| N-(3-chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | ~316.73 | 3-chlorophenethyl, 4-nitrobenzoyl | Not provided |

Research Findings and Implications

Electronic Effects: The 3-nitrobenzoyl group in the target compound enhances electrophilicity compared to methoxy or thiophene analogs, which may improve binding to electron-rich biological targets .

Biological Activity :

- Chlorophenyl derivatives (e.g., and ) may exhibit higher cytotoxicity due to reactive chloro groups, whereas ethylphenyl analogs could offer better safety profiles .

- Thiophene-containing analogs () might show altered metabolic pathways due to sulfur’s role in cytochrome P450 interactions .

Structural Optimization :

- Substituting the benzoyl group with heterocycles (e.g., thiophene) could diversify therapeutic applications but requires balancing electronic and pharmacokinetic properties .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled?

The synthesis typically involves multi-step organic reactions, starting with the formation of the indolizine core followed by functionalization of substituents. Key steps include:

- Condensation reactions to introduce the 3-nitrobenzoyl group.

- Nucleophilic substitution to attach the 4-ethylphenyl carboxamide moiety. Critical parameters include temperature control (60–80°C for nitro group stability), solvent choice (DMF or dichloromethane for solubility), and reaction time (monitored via TLC). Purification via column chromatography (hexane:ethyl acetate) ensures >90% purity. Analytical validation via -NMR and mass spectrometry is mandatory .

Q. Which analytical techniques confirm structural integrity and purity?

- NMR spectroscopy (, ): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms nitrobenzoyl integration.

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 419.3 [M+H]).

- HPLC : Quantifies purity (>95% by area-under-curve analysis).

- TLC : Monitors reaction progress (R ≈ 0.4 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity between synthesized batches?

Contradictions may arise from:

- Impurity profiles : Use preparative HPLC to isolate minor byproducts (e.g., de-nitrated derivatives).

- Crystallinity differences : Perform X-ray diffraction to assess polymorphic forms affecting solubility.

- Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to anhydrous conditions at -20°C .

Q. What computational strategies predict molecular targets, and how are they validated experimentally?

- Molecular docking : Screen against kinase libraries (e.g., PDB entries for EGFR or MAPK) using AutoDock Vina. Prioritize targets with binding energies < -8.0 kcal/mol.

- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories (GROMACS).

- In vitro validation : Use kinase inhibition assays (IC determination via ADP-Glo™) or cellular viability assays (MTT on cancer cell lines) .

Q. How does the nitro group on the benzoyl moiety influence pharmacological properties compared to fluoro/chloro analogs?

- Electronic effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the indolizine core, enhancing electrophilic reactivity. This may increase interactions with nucleophilic enzyme residues (e.g., cysteine in proteases).

- Bioactivity trends : Nitro-substituted analogs show 2–3× higher cytotoxicity (e.g., IC = 12 µM vs. 28 µM for fluoro analogs in HeLa cells) but lower solubility. SAR studies should compare logP values (nitro: ~3.2 vs. chloro: ~2.8) and adjust formulations with co-solvents (e.g., PEG-400) .

Q. What experimental designs optimize reaction yields for scale-up without compromising purity?

- DoE (Design of Experiments) : Vary solvent ratios (DMF:HO), catalyst loadings (e.g., 1.2 eq KCO), and temperature (60–100°C) to identify robust conditions.

- Continuous flow chemistry : Reduces side reactions (residence time <10 minutes) and improves heat dissipation.

- In-line analytics : Use FTIR probes to monitor nitro group retention during synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.